![molecular formula C10H19ClN2O2 B15363869 tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is an organic compound often used in various scientific and industrial applications. It belongs to the family of diazabicyclo compounds, characterized by its nitrogen-containing bicyclic structure, which lends unique reactivity and functionality to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves several key steps:
Formation of the Bicyclic Skeleton: : Starting from simpler amines and carboxylates, a series of cyclization reactions under controlled conditions (like temperature and pH adjustments) are employed.
tert-Butyl Protection: : This is achieved by reacting tert-butyl derivatives with the intermediate products to introduce the tert-butyl group.
Hydrochloride Formation:
Industrial Production Methods
Industrial-scale production generally mirrors laboratory synthesis but emphasizes optimization for efficiency and yield. Key components include:
Automation of Cyclization Steps: : Using reactors that maintain precise conditions.
tert-Butylation in Large Vessels: : To accommodate the scale of production.
Purification and Crystallization: : Ensuring high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: undergoes several reaction types:
Oxidation: : Typically mild, involving reagents like hydrogen peroxide.
Reduction: : Often using reagents like sodium borohydride.
Substitution: : With halogenating agents, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenation with phosphorus pentachloride.
Major Products
Oxidation Products: : Formed via removal or addition of oxygen-containing functional groups.
Reduction Products: : Often simpler amines or alcohols.
Substitution Products: : Various halogenated derivatives.
Scientific Research Applications
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is widely used in:
Chemistry: : As a ligand in organometallic reactions.
Biology: : Studied for potential enzyme inhibition properties.
Medicine: : Investigated as a precursor in synthesizing pharmaceuticals.
Industry: : Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Often targets enzymes or receptors due to its bicyclic structure.
Pathways Involved: : Alters pathways by binding to active sites, modifying the activity of proteins or enzymes involved in biochemical pathways.
Comparison with Similar Compounds
Comparing tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride with similar diazabicyclo compounds:
Uniqueness: : Its tert-butyl and hydrochloride groups offer unique stability and reactivity.
Similar Compounds: : Other diazabicycloheptane derivatives like 1,4-diazabicyclo[2.2.2]octane exhibit different reactivity and stability profiles.
This compound stands out due to its versatile reactivity, making it a valuable tool in various scientific and industrial fields
Properties
Molecular Formula |
C10H19ClN2O2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m0./s1 |
InChI Key |
KMKIRPQCTFXVAD-WSZWBAFRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CN2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


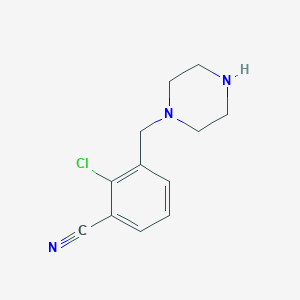
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
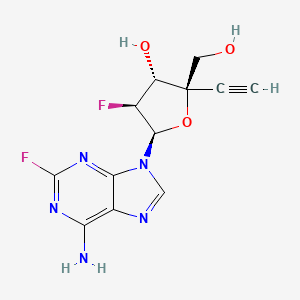
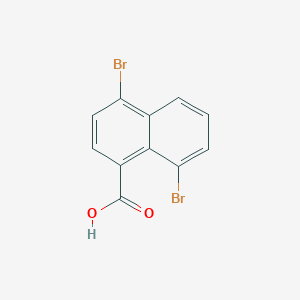
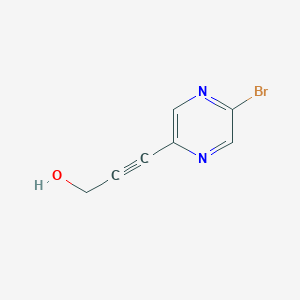
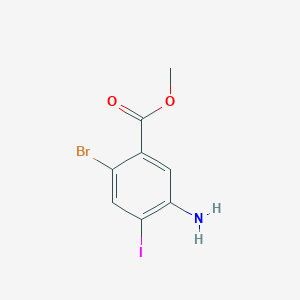
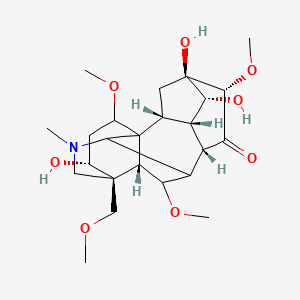

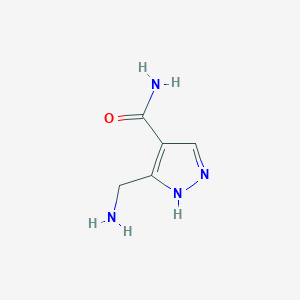

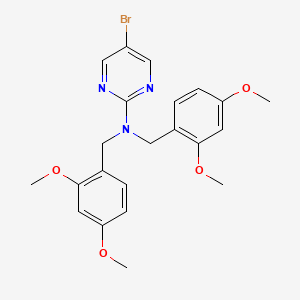

![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)
